molecular formula C26H30N6O B10918698 6-cyclopropyl-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918698
M. Wt: 442.6 g/mol
InChI Key: MIPUEYIPCAKGCR-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a pyrazole moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and pyrazole substituents. Common reagents used in these steps include various organometallic reagents, such as Grignard reagents, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Cyclopropyl-containing compounds: Known for their unique chemical properties and reactivity.

    Pyrazole derivatives: Widely studied for their pharmacological potential.

Uniqueness

6-CYCLOPROPYL-N~4~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, including the cyclopropyl group and the pyrazole moiety

Properties

Molecular Formula

C26H30N6O

Molecular Weight

442.6 g/mol

IUPAC Name

6-cyclopropyl-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H30N6O/c1-17-23-20(25(33)29-22(26(2,3)4)16-31-14-8-13-27-31)15-21(18-11-12-18)28-24(23)32(30-17)19-9-6-5-7-10-19/h5-10,13-15,18,22H,11-12,16H2,1-4H3,(H,29,33)

InChI Key

MIPUEYIPCAKGCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC(CN4C=CC=N4)C(C)(C)C)C5=CC=CC=C5

Origin of Product

United States

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